molecular formula C11H18BrNO3 B597399 Tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate CAS No. 1225218-94-9

Tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate

Cat. No.: B597399
CAS No.: 1225218-94-9
M. Wt: 292.173
InChI Key: CSIKGZJXGIQELU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

Tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate (CAS: 1225218-94-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a bromoacetyl group and a tert-butyl ester. Its molecular formula is C11H18BrNO3C_{11}H_{18}BrNO_3 with a molecular weight of approximately 292.18 g/mol. The presence of the bromoacetyl group enhances its reactivity, particularly in forming covalent bonds with nucleophilic sites on enzymes or receptors, which is crucial for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through nucleophilic substitution reactions. The bromoacetyl moiety can form covalent bonds with various nucleophiles, potentially leading to inhibition of enzyme activity or modulation of receptor functions. This mechanism positions the compound as a promising candidate for drug development, particularly in designing enzyme inhibitors .

Antitumor Activity

Research has indicated that derivatives of pyrrolidine compounds, including this compound, exhibit significant antitumor properties. The compound's ability to inhibit specific enzymes involved in tumor growth presents a potential therapeutic avenue for cancer treatment. For instance, studies on similar compounds have shown effective inhibition against various cancer cell lines, suggesting that structural modifications can enhance their cytotoxicity .

Neuroactive Properties

The compound's interactions with neurotransmitter receptors suggest potential applications in treating neurological disorders. Its structural attributes allow it to modulate signaling pathways associated with neurotransmission, which could lead to therapeutic benefits in conditions such as depression or anxiety disorders.

Synthesis and Yield

The synthesis of this compound typically involves several steps, utilizing reagents such as carbon tetrabromide and triphenylphosphine under controlled conditions. For example, one synthesis method reported a yield exceeding 100% under specific conditions, highlighting the efficiency of the synthetic route employed .

Reaction ConditionsYieldNotes
Carbon tetrabromide + Triphenylphosphine in THF at 5°C>100%Utilized without further purification

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on cancer cell proliferation. For example, pyrazole derivatives have been shown to inhibit Mycobacterium growth by over 90%, indicating that structural similarities may confer similar biological activities .

Properties

IUPAC Name

tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-5-4-8(7-13)9(14)6-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIKGZJXGIQELU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700153
Record name tert-Butyl 3-(bromoacetyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225218-94-9
Record name 1,1-Dimethylethyl 3-(2-bromoacetyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1225218-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(bromoacetyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(2-bromoacetyl)pyrrolidine-1-carboxylate
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